molecular formula C15H18N6S B2662332 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 866765-35-7

5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

カタログ番号: B2662332
CAS番号: 866765-35-7
分子量: 314.41
InChIキー: AADKQCZRBGPWHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a novel chemical entity designed for pharmaceutical and agrochemical research. This compound features a complex hybrid architecture, fusing a 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine core with a 4-ethyl-4H-1,2,4-triazole-3-thiol moiety, a structure known to confer significant biological potential. The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, present in a wide array of bioactive molecules. Derivatives of this heterocycle have been extensively investigated and demonstrate diverse pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, analgesic, and antioxidant effects . The presence of the triazole-thiol group enhances the molecule's ability to bind to various biological targets, such as enzymes and receptors, making it a valuable scaffold for developing new therapeutic agents . Furthermore, the pyrazolo[3,4-b]pyridine component is a fused heterocyclic system of high interest. Similar N-fused heterocyclic compounds are essential components of several common pharmaceuticals and are considered promising structures for the discovery of new biologically active agents . This combination of structures makes 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol a compelling candidate for research into new small-molecule therapeutics. Potential applications include but are not limited to, screening for anticancer, antimicrobial, and central nervous system (CNS) activities. Researchers can utilize this compound as a key intermediate or final product in multi-component reactions to efficiently generate structural diversity for biological evaluation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and conduct their own thorough characterization and biological profiling to explore its specific properties and mechanisms of action.

特性

IUPAC Name

3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6S/c1-4-21-13(17-18-15(21)22)10-7-11(9-5-6-9)16-14-12(10)8(2)19-20(14)3/h7,9H,4-6H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADKQCZRBGPWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 866765-35-7) is a hybrid molecule that combines the structural features of pyrazolo[3,4-b]pyridine and triazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C15H18N6S
  • Molecular Weight : 314.41 g/mol
  • Structural Features :
    • The pyrazolo[3,4-b]pyridine moiety is known for its diverse biological activities.
    • The triazole ring enhances the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have shown promising results in inhibiting cancer cell proliferation. A study reported the synthesis of various derivatives and their evaluation against cancer cell lines, revealing that certain modifications lead to enhanced activity against human cancer cells .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro studies indicated that derivatives of pyrazolo[3,4-b]pyridine display activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.25 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, indicating strong antibacterial properties .

Anti-inflammatory Effects

Research into the anti-inflammatory effects of related compounds has shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds similar to 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key findings related to SAR for this class of compounds:

CompoundStructure FeaturesBiological ActivityMIC (µg/mL)
Compound AMethyl at position 3Anticancer0.25
Compound BBromo at position 5Antibacterial0.5
Compound CIodo at position 2Anti-inflammatory0.04

Case Studies

  • Anticancer Study : A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The best-performing compounds had modifications at the phenyl ring that improved their interaction with cellular targets .
  • Antibacterial Evaluation : In vitro assays demonstrated that certain derivatives showed significant zones of inhibition against S. aureus and K. pneumoniae. For example, a derivative with a chloro substitution exhibited a zone of inhibition of 18 ± 0.95 mm .

類似化合物との比較

Pyrazole vs. Pyrazolo[3,4-b]pyridine

These derivatives exhibit moderate antiradical activity (e.g., DPPH radical scavenging assays) .

Triazole-Thiol vs. Oxadiazole-Thione

1,3,4-Oxadiazole-2-thione derivatives (e.g., 5-alkyl-substituted variants) share a sulfur-containing heterocycle but differ in core structure. These compounds demonstrate antibacterial and antituberculostatic activity . The thione-thiol tautomerism observed in oxadiazole derivatives (favoring the thione form by 9.6–12.1 kcal/mol in stability ) may also apply to the triazole-thiol group in the target compound, influencing reactivity and binding.

Substituent Variations

Alkyl Chain Modifications

Similarly, S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives incorporate chlorophenyl and pyrrole groups, showing promise in molecular docking studies .

Aromatic vs. Cycloalkyl Substituents

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[3,4-b]pyridine + triazole-thiol 6-cyclopropyl, 1,3-dimethyl, 4-ethyl Not explicitly reported
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole + triazole-thiol 5-methyl, 4-phenyl Moderate antiradical (DPPH assay)
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Triazole-thiol 4-chlorophenyl, pyrrole Drug-like docking properties
1,3,4-Oxadiazole-2-thione derivatives Oxadiazole-thione Alkyl/aryl Antibacterial, antituberculostatic

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~413.5* ~3.2* Low (alkyl/cyclopropyl groups)
4-Butyl analog (CAS 937598-28-2) ~427.5 ~3.8 Lower than ethyl analog
5-(5-Methylpyrazol-3-yl)-4-phenyl analog ~327.4 ~2.5 Moderate (polar phenyl group)

*Estimated using computational tools due to lack of experimental data.

Research Findings and Implications

  • Antiradical Activity : Triazole-thiol derivatives with phenyl or pyrrole substituents show moderate activity in DPPH assays , but the target compound’s cyclopropyl group may enhance radical scavenging via electron-donating effects.
  • Tautomerism : The triazole-thiol group likely exists in a thiol-thione equilibrium, analogous to oxadiazole-thione derivatives, though stability differences require experimental validation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol?

  • Methodology :

  • Step 1 : Condensation of pyrazole-4-carbaldehyde derivatives with hydrazine hydrate in ethanol under reflux to form the pyrazolo[3,4-b]pyridine core .
  • Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cyclopropanation reactions, typically using cyclopropyl halides or ketones (e.g., cyclopropyl 4-fluorophenyl ketone) .
  • Step 3 : Formation of the triazole-thiol moiety by reacting hydrazide intermediates with isothiocyanates, followed by cyclization under basic conditions (e.g., aqueous NaOH) .
    • Key Reagents : Sodium hydride (for base-mediated reactions), hydrazine hydrate, and alkyl halides for substituent introduction .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for pyrazole (δ 7.5–8.5 ppm), triazole (δ 8.0–8.3 ppm), and cyclopropyl protons (δ 1.0–1.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z ~423) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. How is the preliminary biological activity of this compound evaluated?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
  • Enzyme Inhibition : Test against fungal 14α-demethylase (CYP51) using lanosterol as a substrate, monitoring activity via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Replace ethanol with toluene for higher reflux temperatures (110°C), enhancing cyclopropanation efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate triazole ring formation, reducing reaction time from 24h to 6h .
  • Statistical Optimization : Apply a Box-Behnken design to optimize molar ratios (e.g., hydrazine:aldehyde = 1.2:1) and temperature (70–80°C) .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. LC-MS)?

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for pyrazole and triazole protons .
  • High-Resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl or S atoms) .
  • Alternative Synthesis : Prepare derivatives (e.g., methylsulfanyl analogs) to isolate and characterize ambiguous intermediates .

Q. What computational approaches are used to predict biological activity and binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with 14α-demethylase (PDB: 3LD6). Key residues (e.g., His310, Phe228) may form hydrogen bonds with the triazole-thiol group .
  • ADME Prediction : SwissADME to assess bioavailability (e.g., LogP ~2.5, TPSA ~85 Ų) and blood-brain barrier permeability .

Q. How does structural modification (e.g., alkylsulfanyl substitution) impact bioactivity?

  • Case Study : Replacing the thiol (-SH) with methylsulfanyl (-SMe) increases lipophilicity (LogP +0.5), enhancing antifungal activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
  • SAR Analysis : Electron-withdrawing groups (e.g., -CF3) on the pyridine ring improve CYP51 inhibition by 40% compared to electron-donating groups .

Q. What strategies mitigate impurities from side reactions during large-scale synthesis?

  • Recrystallization : Use DMF/EtOH (1:1) to remove unreacted hydrazides .
  • HPLC Purification : Employ C18 columns with isocratic elution (acetonitrile:water = 65:35) to isolate the target compound from byproducts .

Data Contradiction Analysis Example

  • Issue : Discrepancy between theoretical (C18H20N6S) and observed elemental analysis (C: 58.1% vs. 57.8%).
  • Resolution : Trace moisture absorption confirmed via Karl Fischer titration; repeat analysis under anhydrous conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。